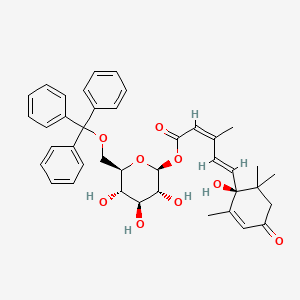![molecular formula C22H39N5O6Si2 B13859064 3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 is a synthetic compound used primarily in biochemical research. It is a modified nucleoside, specifically a guanosine derivative, labeled with carbon-13 and nitrogen-15 isotopes. This compound is valuable for various applications in proteomics and molecular biology due to its unique isotopic labeling, which allows for detailed molecular studies.
Preparation Methods
The synthesis of 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 involves multiple steps, starting from guanosine. The key steps include the protection of hydroxyl groups, introduction of isotopic labels, and the formation of the disiloxane bridge. The reaction conditions typically involve the use of protecting groups such as silyl ethers and reagents like tetrakis(1-methylethyl)disiloxane.
Chemical Reactions Analysis
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the disiloxane bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the guanosine base or the disiloxane bridge. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 has several scientific research applications:
Chemistry: Used in studies involving nucleoside analogs and their chemical properties.
Biology: Employed in molecular biology for labeling and tracking nucleic acids.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 involves its incorporation into nucleic acids or interaction with specific molecular targets. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed tracking and analysis using techniques like NMR spectroscopy. The disiloxane bridge provides stability and unique chemical properties that facilitate its use in various biochemical assays .
Comparison with Similar Compounds
Similar compounds to 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 include other isotopically labeled nucleosides and nucleotides. These compounds share similar applications in research but differ in their specific isotopic labels and chemical structures. Examples include:
Properties
Molecular Formula |
C22H39N5O6Si2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
9-[(6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-(15N)azanyl-1H-purin-6-one |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17+,18+,21-/m1/s1/i22+1,23+1,26+1 |
InChI Key |
CWVNMKRKFJYCCC-NOZVNWJFSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=[13C]([15NH]C4=O)[15NH2])O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


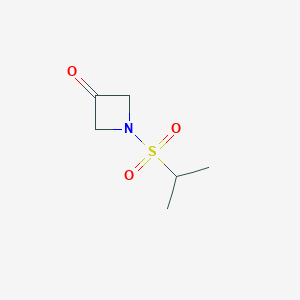
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
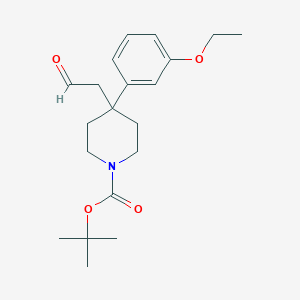
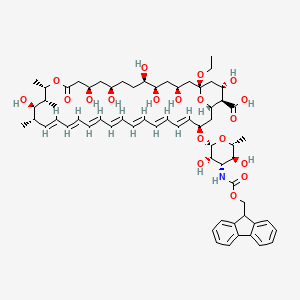
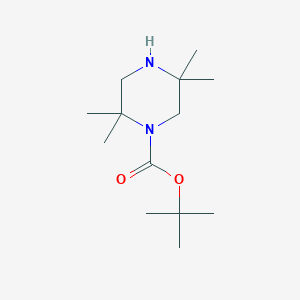
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
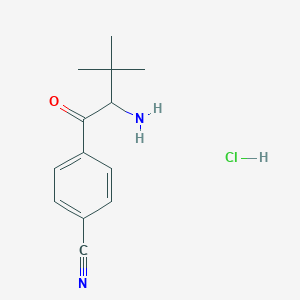
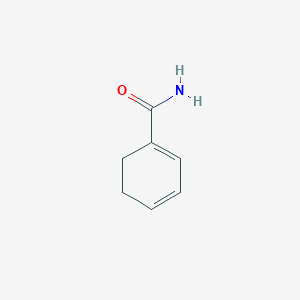
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
